

# Application Notes and Protocols: Utilizing the Intravenous Pentylenetetrazol (ivPTZ) Seizure Model with TRV045

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**TRV045** is a novel, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for its therapeutic potential in central nervous system (CNS) disorders, including epilepsy.[1][2][3][4][5] Preclinical studies have demonstrated its anticonvulsant properties in various animal models.[1][6] This document provides detailed application notes and protocols for evaluating the anti-seizure efficacy of **TRV045** using the intravenous pentylenetetrazol (ivPTZ) seizure model, a well-established method for assessing seizure thresholds.

**TRV045**'s unique mechanism of action, which avoids receptor desensitization and protein reduction seen with other S1P1 receptor modulators like fingolimod, makes it a promising candidate for further investigation.[1][6] The ivPTZ model is particularly useful for quantifying the anticonvulsant effect of a compound by measuring the dose of the chemoconvulsant pentylenetetrazol required to induce seizures.[7]

## **TRV045** Mechanism of Action

**TRV045** is a selective agonist of the S1P1 receptor.[1][2][3][4][5] S1P receptors are expressed in the CNS and are involved in modulating neurotransmission and membrane excitability.[1][2]



[3][4][5] Unlike other S1P receptor modulators, **TRV045** does not cause S1P1 receptor desensitization or a reduction in receptor protein levels with repeated administration.[1][6] This suggests that **TRV045** may provide sustained therapeutic effects. The proposed signaling pathway for **TRV045**'s action is depicted below.



Click to download full resolution via product page

Figure 1: Proposed signaling pathway of TRV045.

## **Quantitative Data Summary**

Preclinical studies using the ivPTZ seizure threshold test in mice have demonstrated the anticonvulsant effects of **TRV045**. The following table summarizes the key findings from a study where various doses of **TRV045** were administered orally to mice one hour before the intravenous infusion of a 0.5% PTZ solution.[1]

| Treatment<br>Group | Dose (mg/kg) | Time to First<br>Myoclonic<br>Twitch<br>(seconds) | Time to<br>Generalized<br>Clonus<br>(seconds) | Statistical Significance (p-value vs. Vehicle) for Myoclonic Twitch |
|--------------------|--------------|---------------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------|
| Vehicle            | -            | 26.0                                              | 28.7                                          | -                                                                   |
| TRV045             | 5            | -                                                 | -                                             | -                                                                   |
| TRV045             | 10           | -                                                 | -                                             | -                                                                   |
| TRV045             | 20           | -                                                 | -                                             | -                                                                   |
| TRV045             | 30           | 31.6                                              | 33.9                                          | p=0.02                                                              |

Data presented as mean values.



## Experimental Protocols Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test in Mice

This protocol is designed to assess the effect of **TRV045** on the seizure threshold in mice.

| ΝЛ  | 1 to | ria | C: |
|-----|------|-----|----|
| IVI | ate  | uа  |    |
|     |      |     |    |

- TRV045
- Vehicle for TRV045 (e.g., 10% cremophor, 20% Captisol in water)[8]
- Pentylenetetrazol (PTZ)
- Sterile 0.9% saline
- Male C57Bl/6 mice (or other appropriate strain)
- Infusion pump
- Intravenous catheters
- Animal scale
- Observation chambers

#### Procedure:

- · Animal Preparation:
  - Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
  - House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
  - o Provide ad libitum access to food and water.



 On the day of the experiment, weigh each mouse to determine the correct dose of TRV045 and PTZ.

#### TRV045 Administration:

- Prepare a solution of TRV045 in the chosen vehicle at the desired concentrations (e.g., 5, 10, 20, 30 mg/kg).[1]
- Administer TRV045 or vehicle orally to the mice.[1] The volume of administration should be consistent across all animals.
- Allow for a 1-hour pre-treatment period after administration.[1]

#### ivPTZ Infusion:

- Prepare a 0.5% solution of PTZ in sterile 0.9% saline.[1]
- o Gently restrain the mouse and place an intravenous catheter into a tail vein.
- Connect the catheter to an infusion pump.
- Begin the intravenous infusion of the 0.5% PTZ solution at a constant rate.
- Seizure Observation and Scoring:
  - Immediately after starting the infusion, place the mouse in an individual transparent observation chamber.
  - Observe the animal continuously and record the time to the onset of two key seizure endpoints:
    - First Myoclonic Twitch: A brief, involuntary muscle jerk of the whole body.[1]
    - Generalized Clonus: A seizure characterized by rhythmic convulsions of the limbs, often with loss of posture.[1]
  - The infusion is typically stopped once generalized clonus is observed.
- Data Analysis:



- Calculate the time (in seconds) to the first myoclonic twitch and to generalized clonus for each animal.
- Compare the mean times for each TRV045 treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
- A statistically significant increase in the time to seizure endpoints in the TRV045-treated groups compared to the vehicle group indicates an anticonvulsant effect.[1]





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the ivPTZ seizure model with **TRV045**.

### Conclusion

The intravenous pentylenetetrazol seizure model is a valuable tool for the preclinical evaluation of potential anticonvulsant compounds like **TRV045**. The provided protocols and data offer a framework for researchers to investigate the anti-seizure properties of **TRV045** and similar S1P1 receptor modulators. The observed efficacy of **TRV045** in this model, particularly at a dose of 30 mg/kg, warrants further investigation into its potential as a novel therapeutic for epilepsy.[1][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Enrolls First Subject in TRV045 Proof-of-Concept Trial Evaluating S1PR Mechanism of Action and Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 3. sec.gov [sec.gov]
- 4. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Advancement of TRV045 Into Clinical Development for Diabetic Neuropathic Pain :: Trevena, Inc. (TRVN) [trevena.com]
- 6. Trevena Shares TRV045 Preclinical Data on Chronic Pain and Anti-Seizure Effects [synapse.patsnap.com]
- 7. A timed intravenous pentylenetetrazol infusion seizure model for quantitating the anticonvulsant effect of valproic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]







 To cite this document: BenchChem. [Application Notes and Protocols: Utilizing the Intravenous Pentylenetetrazol (ivPTZ) Seizure Model with TRV045]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#using-the-intravenous-pentylenetetrazol-ivptz-seizure-model-with-trv045]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com